molecular formula C13H11N3O4 B5849838 2-(4-nitrophenoxy)-N-4-pyridinylacetamide

2-(4-nitrophenoxy)-N-4-pyridinylacetamide

Cat. No. B5849838
M. Wt: 273.24 g/mol
InChI Key: UQFWWVPLAJRPRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-N-4-pyridinylacetamide, also known as GW501516 or Endurobol, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports community as a performance-enhancing drug due to its ability to increase endurance and stamina.

Mechanism of Action

2-(4-nitrophenoxy)-N-4-pyridinylacetamide activates PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, energy homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved energy production and utilization. It also induces the expression of genes involved in antioxidant defense, which protects cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been shown to increase endurance and stamina in animal models and human athletes. It enhances the capacity of skeletal muscle to use fatty acids as an energy source, which delays the onset of fatigue during prolonged exercise. It also improves oxygen utilization and blood flow, which increases aerobic capacity and reduces recovery time after exercise. In addition, 2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been shown to reduce body weight and adiposity in obese mice, which is attributed to increased energy expenditure and decreased lipogenesis.

Advantages and Limitations for Lab Experiments

2-(4-nitrophenoxy)-N-4-pyridinylacetamide is a potent and selective PPARδ agonist, which makes it a valuable tool for studying the role of PPARδ in various physiological and pathological conditions. It is also relatively stable and soluble in organic solvents, which facilitates its use in in vitro and in vivo experiments. However, 2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been banned by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects and potential health risks. Therefore, its use in human studies is restricted, and alternative animal models and experimental approaches need to be developed.

Future Directions

Despite the controversy surrounding its use, 2-(4-nitrophenoxy)-N-4-pyridinylacetamide has the potential to be a valuable therapeutic agent for various metabolic and neurological disorders. Future research should focus on elucidating the molecular mechanisms of its action, identifying its target genes and pathways, and developing safer and more effective derivatives. In addition, the development of alternative PPARδ agonists with fewer side effects and better selectivity is crucial for the clinical translation of this class of compounds.

Synthesis Methods

The synthesis of 2-(4-nitrophenoxy)-N-4-pyridinylacetamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-pyridylboronic acid in the presence of palladium catalyst and base. The resulting intermediate is then coupled with 2-(2-methyl-4-(trifluoromethyl)thiazol-5-yl)acetic acid to obtain the final product. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.

Scientific Research Applications

2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in animal models of obesity and diabetes. It also has neuroprotective and anti-inflammatory effects in the central nervous system. In addition, 2-(4-nitrophenoxy)-N-4-pyridinylacetamide has been investigated for its anticancer properties, as it inhibits the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-(4-nitrophenoxy)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c17-13(15-10-5-7-14-8-6-10)9-20-12-3-1-11(2-4-12)16(18)19/h1-8H,9H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFWWVPLAJRPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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